molecular formula C9H11N B1194107 2-Aminoindan CAS No. 2975-41-9

2-Aminoindan

Cat. No.: B1194107
CAS No.: 2975-41-9
M. Wt: 133.19 g/mol
InChI Key: LMHHFZAXSANGGM-UHFFFAOYSA-N
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Description

2-Aminoindan, also known as 2-indanylamine or 2-indanamine, is a bicyclic compound with the molecular formula C9H11N. It is a research chemical with applications in neurological disorders and psychotherapy. The compound acts as a selective substrate for norepinephrine and dopamine transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoindan can be synthesized through various methods. One common route involves the reduction of 2-indanone oxime. This process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes:

    Protection of Amino Group: The amino group of this compound is protected.

    Acetylation: The ring in the protected compound is acetylated.

    Reduction: The acetyl group is reduced to form a monoethyl derivative.

    Further Acetylation and Reduction: The monoethyl derivative is acetylated again and reduced to form a diethyl derivative.

    Deprotection: The final product is obtained by deprotecting the amino group through hydrolysis.

Chemical Reactions Analysis

2-Aminoindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminoindan has several scientific research applications:

Comparison with Similar Compounds

2-Aminoindan is structurally related to several other compounds, including:

Uniqueness: this compound is unique due to its selective interaction with norepinephrine and dopamine transporters, which distinguishes it from other similar compounds that may have broader or different selectivity profiles .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHHFZAXSANGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2338-18-3 (hydrochloride)
Record name 2-Aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40183902
Record name 2-Aminoindane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-41-9
Record name 2-Aminoindane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-indane hydrochloride (10 g, 58.9 mmol) and EtOAc was treated with 2 M aqueous Na2CO3 solution. The organic layer was separated and washed (2 M aqueous Na2CO3 solution); the aqueous layers were extracted with EtOAc. The combined organic phases were washed (saturated aqueous NaCl solution), dried (MgSO4), filtered, and concentrated to give 2-amino-indane (7.8 g), which was dissolved in dry THF (80 ml). 4-Nitrobenzaldehyde (9.74 g, 64.4 mmol) and acetic acid (3.35 ml, 58.6 mmol) were added. The mixture was stirred at room temperature for 1 hour. NaBH(OAc)3 (37.2 g, 176 mmol) was added. The resulting yellow suspension was stirred for 15 hours (over night). The mixture was poured onto EtOAc and 2M aqueous Na2CO3 solution (gas evolution). The organic phase was separated, washed (2M aqueous Na2CO3 solution, saturated. aqueous NaCl solution), dried (Na2SO4), filtered and concentrated. Flash chromatography (hexane/EtOAc 7:3) afforded 14.76 g (94%) of intermediate 15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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